3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl group at the third position, an ethyl group at the fourth position, and an amine group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot two-step synthesis. This method includes a solvent-free condensation/reduction reaction sequence starting from 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an aldehyde. The reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate, which is then reduced to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, analgesic, and antipyretic agents.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-1-o-tolyl-1H-pyrazol-5-amine
- 3-Amino-5-tert-butyl-1H-pyrazole
- 3-tert-Butyl-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-Tert-butyl-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and ethyl groups on the pyrazole ring enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-tert-butyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5H2,1-4H3,(H3,10,11,12) |
InChI Key |
RMVXFWVRAGWMJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)(C)C |
Origin of Product |
United States |
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